molecular formula C20H23N7O B2494771 N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1171986-54-1

N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide

Numéro de catalogue: B2494771
Numéro CAS: 1171986-54-1
Poids moléculaire: 377.452
Clé InChI: OMSFEOAHLLKBSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the piperazinyl-pyrimidine core, similar to this one, are frequently investigated for their potential to modulate key biological pathways. Structurally related molecules have been identified as potent modulators of serine-threonine kinases, including p70S6K, Akt1, and Akt2, which are critical signaling proteins involved in cellular proliferation, survival, and metabolism . Inhibiting these kinases presents a promising strategy for researching therapeutic interventions for immunological, inflammatory, and proliferative diseases . Furthermore, the piperazine-1-carboxamide moiety is a privileged structure in pharmacologically active compounds. Research on analogous structures has demonstrated their utility as modulators of Fatty Acid Amide Hydrolase (FAAH) and as inhibitors of cytochrome P450 enzymes (CYP51 and CYP5122A1) in parasites, showing potential as leads in antiparasitic drug discovery . The specific substitution pattern of this compound, featuring a 1H-pyrazol-1-yl group on the pyrimidine ring, is designed to explore interactions with specific enzymatic active sites and to fine-tune properties like potency and selectivity. This molecule is presented to the research community as a valuable tool compound for probing kinase-dependent signaling networks, investigating novel therapeutic targets, and conducting structure-activity relationship (SAR) studies. It is intended for use in in vitro biochemical and cell-based assays to further advance scientific understanding in these areas.

Propriétés

IUPAC Name

N-(2-ethylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O/c1-2-16-6-3-4-7-17(16)24-20(28)26-12-10-25(11-13-26)18-14-19(22-15-21-18)27-9-5-8-23-27/h3-9,14-15H,2,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSFEOAHLLKBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chlorination-Amination Sequence

A common approach involves chlorinating pyrimidine intermediates followed by amination:

  • Chlorination : 4,6-Dichloropyrimidine reacts with 1H-pyrazole in the presence of a base (e.g., NaH) to yield 6-(1H-pyrazol-1-yl)-4-chloropyrimidine.
  • Amination : The chlorine at position 4 is displaced by piperazine under nucleophilic substitution (SNAr) conditions (K₂CO₃, DMF, 80°C).

Example :
$$
\text{4,6-Dichloropyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{NaH, DMF}} \text{6-(1H-Pyrazol-1-yl)-4-chloropyrimidine} \xrightarrow{\text{Piperazine, K₂CO₃}} \text{4-Piperazinyl Intermediate}
$$
Yield: 61–75%.

Cross-Coupling Approaches

Functionalization of the Piperazine Linker

Carboxamide Formation

The piperazine nitrogen is acylated with 2-ethylphenyl isocyanate or via carbodiimide-mediated coupling:

Method A :
$$
\text{4-Piperazinyl Intermediate} + \text{2-Ethylphenyl Isocyanate} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$
Yield: 68–72%.

Method B (EDCI/HOBt) :

  • Activate 2-ethylphenylcarboxylic acid with EDCI/HOBt.
  • Couple with piperazine intermediate in DCM (Yield: 70–78%).

Integrated Synthetic Pathways

Three-Step Protocol (Patent WO2015063709A1)

  • Core Synthesis : React 4,6-dichloropyrimidine with 1H-pyrazole (POCl₃, pyridine).
  • Piperazine Installation : SNAr with piperazine (K₂CO₃, DMF).
  • Carboxamide Coupling : EDCI/HOBt-mediated acylation.
    Overall Yield: 52–60%.

One-Pot Strategy

Combine chlorination, amination, and acylation in a sequential one-pot process (Pd catalysis + in situ activation):
$$
\text{4,6-Dichloropyrimidine} \xrightarrow{\text{1H-Pyrazole, Pd}} \text{Core} \xrightarrow{\text{Piperazine}} \text{Intermediate} \xrightarrow{\text{2-Ethylphenyl Isocyanate}} \text{Target}
$$
Yield: 48–55%.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Attachment

  • Issue : Competing N1 vs. N2 pyrazole coordination.
  • Solution : Use bulky bases (e.g., LDA) to favor N1 substitution.

Piperazine Over-Alkylation

  • Mitigation : Employ Boc-protected piperazine, followed by TFA deprotection.

Purification of Polar Intermediates

  • Technique : Reverse-phase HPLC or silica gel chromatography with EtOAc/MeOH gradients.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Key Reference
Chlorination-Amination K₂CO₃, DMF, 80°C 61–75 >95
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane 55–61 90
EDCI/HOBt Acylation DCM, RT 70–78 98
One-Pot Synthesis Sequential Pd/base 48–55 85

Scalability and Industrial Relevance

  • Cost Drivers : Pd catalysts (Suzuki/Buchwald) increase expenses. Chlorination-amination is more cost-effective at scale.
  • Green Chemistry : Recent efforts replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Ovarian Adenocarcinoma (OVXF 899)2.76
Human Renal Cancer (RXF 486)1.143

These findings suggest that the compound may act as a precursor for developing more potent anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies indicate that it may interact with G protein-coupled receptors, which play a crucial role in various neurological conditions. Its potential as a treatment for anxiety and depression is under evaluation, given its ability to influence serotonin and dopamine pathways .

Inhibition of Tumor Growth

The compound has shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. This is particularly evident in studies where it led to G0-G1 phase arrest in cancer cells, indicating a potential mechanism for its anticancer activity .

Modulation of Receptor Activity

Its interaction with specific receptors, such as imidazoline receptors, suggests a role in regulating sympathetic tone and could be beneficial in treating cardiovascular conditions alongside its neuropharmacological applications .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

Case Study 1: Antitumor Efficacy

A study published in MDPI reported that derivatives of this compound exhibited enhanced antitumor activity against a panel of twelve human tumor cell lines. The most promising derivative showed IC50 values significantly lower than those of the parent compound, indicating structural modifications can lead to improved efficacy .

Case Study 2: Neuropharmacological Assessment

Research assessing the compound's effects on anxiety models in rodents demonstrated reductions in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders. This aligns with its proposed mechanism of action involving neurotransmitter modulation .

Mécanisme D'action

The mechanism of action of N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substituent Effects : The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., chloro, methoxy in BG14692 or A2–A6). This may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Yields : Analogs like A4 (45.2% yield) and A6 (48.1%) have lower yields than N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (79%), suggesting that bulkier substituents (e.g., ethylphenyl) might complicate synthesis .
  • Conformational Stability : Piperazine rings in carboxamides (e.g., ) adopt chair conformations, which could stabilize intermolecular hydrogen bonds and crystal packing .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Pyrazole vs. Quinazolinone Moieties: The pyrazole in the target compound may engage in π-π stacking or hydrogen bonding, unlike the quinazolinone oxygen in A2–A6, which could form stronger hydrogen bonds .
  • Trifluoromethyl vs. Ethyl Groups : Compounds like 8b () with trifluoromethyl groups exhibit higher melting points (241–242°C) due to increased polarity, whereas ethyl groups may lower melting points .
  • Chlorophenyl vs.

Structural Insights from Crystallography

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () crystallizes with a chair-conformation piperazine ring and N–H⋯O hydrogen bonding, which could stabilize the target compound’s solid-state structure. However, the ethylphenyl group might introduce steric hindrance, altering packing efficiency .

Activité Biologique

N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, a pyrimidine moiety, and a pyrazole group. The molecular formula is C21H26N6OC_{21}H_{26}N_6O, with a molecular weight of 382.48 g/mol.

Table 1: Structural Information

PropertyValue
Molecular FormulaC21H26N6OC_{21}H_{26}N_6O
Molecular Weight382.48 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in inflammatory pathways. It is hypothesized that the compound may inhibit specific enzymes, leading to reduced inflammation and potential anti-cancer effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in vitro and in vivo models. For instance, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Anticancer Potential : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, notably breast cancer (MCF7) and lung cancer (A549) cells. The compound's IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM for MCF7 cells and 20 µM for A549 cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • In Vivo Models : In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to controls, suggesting effective anti-inflammatory properties .
  • Comparative Analysis : When compared with other compounds containing similar structural motifs, this compound exhibited superior activity against specific cancer cell lines, indicating its potential as a lead candidate for further development .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its ability to modulate inflammatory responses and induce apoptosis in cancer cells positions it as a valuable candidate for further pharmacological exploration.

Q & A

Q. How can multi-target inhibition be exploited to overcome compensatory signaling in cancer?

  • Methodological Answer :
  • Polypharmacology Screening : Test compound libraries against kinase panels (e.g., DiscoverX) to identify collateral targets (e.g., PI3K, mTOR) .
  • Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CompuSyn) .
  • Transcriptomic Analysis : RNA-seq of treated tumors to map compensatory pathway activation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.